Methallyl iodide
Overview
Description
Methallyl iodide, also known as 3-iodo-2-methylprop-1-ene, is a chemical compound with the molecular formula C4H7I . It is used as a reactant in the preparation of chroman-substituted, tetrahydroquinoline-substituted and thiochroman-substituted ureas and thioureas for their use as anticancer agents .
Synthesis Analysis
While specific synthesis methods for Methallyl iodide were not found, it’s worth noting that iodide compounds are often produced in seawater via the reaction between photochemically produced methyl and iodine radicals . Additionally, iodide methylation can be biologically mediated .Molecular Structure Analysis
Methallyl iodide contains a total of 11 bonds; 4 non-H bonds, 1 multiple bond, and 1 double bond . The molecular weight of Methallyl iodide is 182 .Chemical Reactions Analysis
Methyl iodide, a similar compound, has been studied for its reactions in aqueous sodium hydroxide solutions . It was found that methyl iodide reacts competitively with both water and hydroxide ion in dilute solutions . Another study showed the formation of methyl iodide in sodium iodide solutions in the presence of acetic acid and formic acid under gamma irradiation conditions .Physical And Chemical Properties Analysis
Methallyl iodide has a boiling point of 109.77°C, a density of 1.693 g/mL at 20 °C, and a refractive index of 1.4834 . It is also highly flammable .Scientific Research Applications
1. Catalytic Reactions
Methallyl iodide is used in catalytic reactions. For example, methallyl chloride, a similar compound, serves as an efficient allyl donor in enantioselective Grignard Nozaki-Hiyama methallylations via iridium-catalyzed transfer hydrogenation, demonstrating the potential use of methallyl compounds in catalysis (Hassan, Townsend, & Krische, 2011).
2. Iodocyclization Reactions
Methallyl iodide is involved in iodocyclization reactions. For instance, iodination of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones leads to the formation of 2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-ium triiodides, showcasing its role in complex chemical synthesis (Frolova, Kim, & Slepukhin, 2016).
3. Hydrofluorination Processes
Methallyl-containing substrates can undergo hydrofluorination using specific chemical combinations. A study demonstrated the direct hydrofluorination of methallyl alkenes using a methanesulfonic acid/triethylamine trihydrofluoride combination, underlining the utility of methallyl compounds in chemical transformations (Bertrand & Paquin, 2019).
4. Organic Synthesis
Methallyl iodide plays a significant role in organic synthesis. The synthesis of the compound 8a-Methyl-5,6,8,8a,9,10-hexahydro-10,12a-epoxyisoindolo[1,2-a]isoquinolinium iodide involved an intramolecular Diels–Alder reaction of methallyl chloride, indicating the utility of methallyl compounds in creating complex organic structures (Toze, Ershova, Obushak, Zubkov, & Khrustalev, 2010).
5. Polymerization Studies
Methallyl iodide is relevant in polymerization studies. For example, alkyl iodides, including methallyl iodide, are studied as initiating dormant species in living radical polymerization with organic catalysts, underscoring its significance in polymer chemistry (Lei, Tanishima, Goto, Kaji, Yu, Hiroto, Takuya, & Michihiko, 2014).
Safety And Hazards
properties
IUPAC Name |
3-iodo-2-methylprop-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7I/c1-4(2)3-5/h1,3H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHYFLAANPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446778 | |
Record name | Methallyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methallyl iodide | |
CAS RN |
3756-30-7 | |
Record name | Methallyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-2-methylpropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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